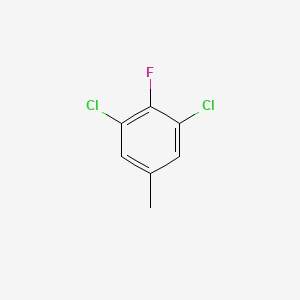

3,5-Dichloro-4-fluorotoluene

Description

Contextualizing Halogenated Toluene (B28343) Derivatives within Aromatic Chemistry

Aromatic compounds, or arenes, represent a fundamental class of hydrocarbons characterized by a ring structure with delocalized pi electrons, which imparts significant chemical stability. allen.in Toluene (methylbenzene) is a primary example of an aromatic hydrocarbon, consisting of a benzene (B151609) ring substituted with a single methyl group. aakash.ac.in The chemistry of toluene and other arenes is dominated by electrophilic aromatic substitution (EAS), a reaction type where an electrophile replaces a hydrogen atom on the aromatic ring. allen.inmsu.edu

The methyl group of toluene is an electron-donating group, which activates the aromatic ring, making it more susceptible to electrophilic attack than benzene. aakash.ac.inksu.edu.sa This activating nature also directs incoming electrophiles preferentially to the ortho and para positions relative to the methyl group. aakash.ac.inmasterorganicchemistry.com One of the most significant EAS reactions is halogenation, where a halogen atom such as chlorine or bromine is introduced onto the aromatic ring, typically in the presence of a Lewis acid catalyst. allen.inaakash.ac.in

The introduction of one or more halogen atoms to the toluene structure yields halogenated toluene derivatives. Halogens are electronegative and exert an electron-withdrawing inductive effect, which deactivates the aromatic ring toward further electrophilic substitution. msu.edu This interplay between the activating methyl group and the deactivating halogen substituents creates a complex reactivity profile that is central to their utility in organic synthesis. Polysubstituted compounds like 3,5-dichloro-4-fluorotoluene are thus highly tailored molecules whose chemical behavior is a direct consequence of the specific nature and position of each substituent on the aromatic core.

| Property | Toluene | 2-Chloro-4-fluorotoluene |

| Molecular Formula | C₇H₈ | C₇H₆ClF |

| Molecular Weight | 92.141 g/mol | 144.58 g/mol |

| Boiling Point | 111 °C | 154-156 °C |

| Density | 0.87 g/mL at 25 °C | 1.197 g/mL at 25 °C |

| Appearance | Clear, colorless liquid | - |

This table presents comparative data for Toluene aakash.ac.in and 2-Chloro-4-fluorotoluene. sigmaaldrich.com

Research Significance of this compound and Analogous Halogenated Arenes

Halogenated arenes are compounds of paramount importance across many areas of scientific research and industry, especially in the development of pharmaceuticals and agrochemicals. frontiersin.org Their significance lies in their role as versatile synthetic intermediates or building blocks for the construction of more complex, high-value molecules. The specific halogen atom (fluorine, chlorine, bromine, iodine) and its position on the aromatic ring dramatically influence the molecule's reactivity, particularly in modern cross-coupling reactions and nucleophilic substitution reactions. frontiersin.org

The strategic placement of chlorine and fluorine atoms in this compound and its analogs creates a unique electronic and steric environment. This specific substitution pattern is not accidental but is designed to facilitate subsequent, highly selective chemical transformations. Researchers utilize these pre-functionalized rings to introduce other chemical moieties at precise locations, a critical step in multi-step syntheses.

The research value of these compounds is exemplified by their use as precursors to biologically active agents. For instance, a closely related compound, 5-bromo-1,3-dichloro-2-fluorobenzene, serves as a key starting material for the synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. google.com This ethanone (B97240) derivative is itself an important intermediate for producing a class of isoxazoline-substituted benzamides used as pesticides. google.com This highlights the industrial relevance of having reliable synthetic routes to specifically substituted halogenated arenes like this compound. Furthermore, such compounds are also used in the production of specialty chemicals and advanced materials. The development of efficient catalytic methods, such as those using palladium, to achieve regioselective halogenation of arenes continues to be an active area of research, aiming to provide access to novel and useful halogenated products. organic-chemistry.org

| Compound Name | CAS Number | Primary Research Application / Significance |

| 3,5-Dichloro-4-fluorobromobenzene | 17318-08-0 | Intermediate in laboratory organic synthesis and pharmaceutical R&D. apolloscientific.co.uk |

| 3,4,5-Trichloronitrobenzene (B33126) | - | Precursor for the synthesis of 3,5-dichloro-4-fluoronitrobenzene (B1581561) via halogen exchange. prepchem.com |

| 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone | - | Important intermediate for the preparation of pesticidally active compounds. google.com |

| 3,5-Dichloro-4-fluoronitrobenzene | 3107-19-5 | Important synthetic chemical raw material for synthesizing other compounds. chemicalbook.com |

| 3,5-Dibromo-4-fluorotoluene (B2616299) | 444-13-3 | Intermediate in the synthesis of benzoic acid derivatives. biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-fluoro-5-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNNDMIUOQYDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Preparation Routes

Regioselective Synthesis Strategies for Polychlorinated Fluorotoluene Isomers

Regioselectivity is paramount in the synthesis of polychlorinated fluorotoluene isomers, as the position of each halogen substituent dictates the final compound's chemical properties and reactivity. The directing effects of the methyl group (ortho-, para-directing) and halogen atoms (ortho-, para-directing, but deactivating) must be carefully managed.

Electrophilic aromatic substitution (EAS) is a foundational method for introducing substituents onto a benzene (B151609) ring. masterorganicchemistry.com In the context of producing dichlorofluorotoluenes, this typically involves the chlorination of a fluorotoluene precursor. For example, the double core chlorination of m-fluorotoluene can produce an isomer mixture of 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene. google.com

The mechanism involves the attack of an electrophile on the electron-rich aromatic ring, forming a carbocation intermediate known as an arenium ion. masterorganicchemistry.comlkouniv.ac.in The stability of this intermediate determines the position of substitution. The methyl group is an activating, ortho-, para-director, while halogens are deactivating, ortho-, para-directors. When multiple substituents are present, their combined effects determine the position of the next incoming electrophile. For instance, in the chlorination of m-fluorotoluene, the fluorine directs ortho and para to itself, and the methyl group does the same, leading to a mixture of isomers that can be difficult to separate due to close boiling points. google.com

Nucleophilic aromatic substitution (SNAr) provides an alternative route, particularly for introducing a fluorine atom onto a heavily substituted ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.com While the trifluoromethyl group is generally not considered a sufficiently strong activating group, SNAr reactions on related compounds have been demonstrated. google.com

A relevant example is the synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, where 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714) is reacted with potassium fluoride (B91410). google.com The chlorine atom at the 4-position is substituted by fluoride in a process that requires a phase transfer catalyst and a polar solvent like sulfolane (B150427) or dimethylformamide at elevated temperatures (120°C to 160°C). google.com This demonstrates that a chloro-substituent can be displaced by a fluoride nucleophile under specific conditions, a pathway that could be adapted for the synthesis of 3,5-Dichloro-4-fluorotoluene from a trichlorotoluene precursor. The rate of SNAr reactions is significantly enhanced by the presence of multiple electron-withdrawing groups. masterorganicchemistry.com

Reduction reactions are crucial for converting functional groups on halogenated toluene (B28343) precursors into the desired final structure. A common application is the reduction of a nitro group to an amine, which can then be further transformed, or the reduction of a benzyl (B1604629) halide. google.commnstate.edu For example, the reduction of a benzyl bromide can yield the corresponding toluene derivative. This is seen in the synthesis of 2,6-dibromo-3-fluorotoluene, where the corresponding benzyl bromide is reduced using hydrogen gas with a palladium catalyst. smolecule.com Similarly, the reduction of a nitro group, such as in 3,5-dichloro-4-fluoronitrobenzene (B1581561), would yield the corresponding aniline (B41778), a versatile intermediate. mnstate.eduprepchem.com

Another pathway involves the reductive cleavage of carbon-fluorine bonds, a process studied in trifluoromethylarenes, which can lead to defluorinated products through the formation of a radical anion followed by the elimination of a fluoride ion. mdpi.com

Halogenation reactions, particularly bromination, are key steps in creating versatile intermediates for the synthesis of this compound. A direct synthetic approach involves the chlorination of 3,5-Dibromo-4-fluorotoluene (B2616299). biosynth.com In this reaction, the bromine atoms are replaced by chlorine, leveraging the different reactivities of the halogens.

The synthesis of precursors often involves photobromination of C-H bonds using molecular bromine under microfluidic conditions, which can selectively produce monobrominated products. asahilab.co.jp For example, the bromination of p-fluorotoluene proceeds smoothly to give the corresponding benzylic bromide. asahilab.co.jp The synthesis of the necessary 3,5-dibromo-4-fluorotoluene precursor would likely start from 4-fluorotoluene (B1294773), followed by a regioselective dibromination process.

Ammoxidation is an industrial process that converts the methyl group of a toluene derivative into a nitrile (-C≡N) using ammonia (B1221849) and oxygen, typically over a vanadium and molybdenum oxide catalyst. wikipedia.org While this process does not directly yield this compound, it is a significant reaction for its isomers, such as mixtures of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene. google.comgoogle.com

These isomer mixtures, which are difficult to separate, can be jointly subjected to ammoxidation to produce a mixture of the corresponding benzonitriles (2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile). google.comgoogle.com This nitrile mixture can then be separated more readily. google.com The process is typically carried out in the gas phase at high temperatures (350°C to 550°C) and is often performed in the presence of steam. google.comgoogle.com

| Parameter | Value/Range |

|---|---|

| Starting Materials | Mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene |

| Reagents | Ammonia (NH₃), Air (O₂), Steam (H₂O) |

| Molar Ratio (Toluene:NH₃:Air:Steam) | 1 : 1.1-1.5 : 7.5-15 : 5-10 |

| Temperature | 350°C - 550°C |

| Catalyst | V-containing or MoBi-activated catalysts |

| Products | Mixture of 2,4-dichloro-5-fluorobenzonitrile (B139205) and 2,6-dichloro-3-fluorobenzonitrile |

Bromination and Other Halogenation Reactions of Related Compounds

Precursor Compounds and Starting Materials in this compound Synthesis

The successful synthesis of this compound is highly dependent on the availability of suitable starting materials. Based on the synthetic routes discussed, several key precursors can be identified.

Utilization of Nitrobenzene (B124822) Derivatives in Synthetic Routes

A key strategy for the synthesis of this compound involves the use of nitrobenzene derivatives as starting materials. One plausible pathway begins with 3,4,5-trichloronitrobenzene (B33126). This compound can undergo a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom. Specifically, the reaction with a fluoride source, such as potassium fluoride (KF), in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures, can selectively replace the chlorine atom at the 4-position with fluorine to yield 3,5-dichloro-4-fluoronitrobenzene.

The synthesis of 3,5-dichloro-4-fluoronitrobenzene from 3,4,5-trichloronitrobenzene is a critical step. A typical procedure involves heating a mixture of 3,4,5-trichloronitrobenzene with potassium fluoride in DMF at approximately 140°C for an extended period, often requiring additional portions of KF to drive the reaction to completion.

Once 3,5-dichloro-4-fluoronitrobenzene is obtained, the subsequent step involves the transformation of the nitro group into a methyl group. This is a challenging conversion that typically proceeds via an intermediate aniline derivative. The nitro group is first reduced to an amino group to form 3,5-dichloro-4-fluoroaniline. acs.org This reduction can be achieved through catalytic hydrogenation.

The catalytic hydrogenation of halogenated nitrobenzenes is a well-established process. researchgate.netacs.org For the reduction of substituted nitrobenzenes, palladium-on-carbon (Pd/C) is a commonly used catalyst. researchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under hydrogen pressure. google.comrsc.org The conditions for such reactions, including temperature and pressure, are critical for achieving high conversion and selectivity. For instance, the hydrogenation of nitrobenzene derivatives can be conducted at temperatures ranging from 30°C to 130°C and hydrogen pressures from atmospheric pressure up to several megapascals (MPa). google.comrsc.org

Following the formation of 3,5-dichloro-4-fluoroaniline, a subsequent transformation is required to replace the amino group with a methyl group. While direct methylation of anilines can be complex, a common route involves a Sandmeyer-type reaction. However, the standard Sandmeyer reaction is not suitable for introducing a methyl group. An alternative is the diazotization of the aniline followed by a reaction that introduces the methyl group, though this is not a standard, high-yielding transformation.

A more viable approach for the introduction of the methyl group is through a palladium-catalyzed cross-coupling reaction. rsc.org This would first require the conversion of the aniline to an aryl halide, for example, through a Sandmeyer reaction to produce 3,5-dichloro-4-fluoro-1-bromobenzene. google.com This aryl bromide can then undergo a palladium-catalyzed cross-coupling reaction with a methylating agent.

Intermediate Conversion from Other Functionalized Arenes

An alternative to starting from nitrobenzene derivatives is the use of other functionalized arenes. For instance, a synthetic route could commence with 3,5-dichloroaniline (B42879). Halogenation of 3,5-dichloroaniline can introduce a fluorine atom at the 4-position, although this direct fluorination can be challenging and may lead to mixtures of products.

A more controlled approach involves starting with a pre-fluorinated arene. For example, the synthesis can begin with m-fluorotoluene. Double nuclear chlorination of m-fluorotoluene can lead to a mixture of dichlorinated isomers, including 2,4-dichloro-5-fluorotoluene and potentially the desired this compound, though separation of these isomers can be difficult due to close boiling points.

Another strategy involves the use of Grignard reagents. sigmaaldrich.comlibretexts.org Starting from a suitable brominated precursor, such as 1-bromo-3,5-dichloro-4-fluorobenzene, a Grignard reagent (3,5-dichloro-4-fluorophenylmagnesium bromide) can be formed. sigmaaldrich.comgoogle.com This organometallic intermediate can then be reacted with a methylating agent, such as dimethyl sulfate, to introduce the methyl group and form the final product. The formation of the Grignard reagent typically involves reacting the aryl bromide with magnesium turnings in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

The successful synthesis of this compound relies heavily on the optimization of reaction parameters to maximize yield and purity while minimizing side reactions.

Catalytic Systems in Halogenation and Transformation Reactions

Catalytic systems play a pivotal role in several key steps of the synthesis of this compound.

In the halogen-exchange fluorination of chlorinated precursors, phase-transfer catalysts are often employed to facilitate the reaction between the solid inorganic fluoride salt (e.g., KF) and the organic substrate. a-star.edu.sgresearchgate.net Quaternary phosphonium (B103445) salts, such as tetraphenylphosphonium (B101447) bromide, have been shown to be effective in promoting these reactions, often in high-boiling polar aprotic solvents like diphenyl sulfone. a-star.edu.sgresearchgate.net The choice of catalyst and its loading are critical for achieving high yields.

For the reduction of the nitro group in 3,5-dichloro-4-fluoronitrobenzene, palladium-based catalysts are highly effective. researchgate.net Palladium on an activated carbon support (Pd/C) is a standard choice for the catalytic hydrogenation of nitroarenes. researchgate.net The activity and selectivity of the catalyst can be influenced by the palladium loading, the nature of the support, and the presence of any promoters. For the hydrogenation of halogenated nitrobenzenes, it is crucial to select a catalyst that chemoselectively reduces the nitro group without causing significant hydrodehalogenation (removal of chlorine or fluorine atoms). acs.org Non-noble metal catalysts, such as those based on nickel, have also been investigated for the hydrogenation of halogenated nitrobenzenes, though they may require harsher reaction conditions. acs.org

Palladium catalysts are also central to cross-coupling reactions used to form the C-C bond between the aromatic ring and the methyl group. rsc.org The Suzuki-Miyaura coupling, for example, can be used to couple an aryl halide with a boronic acid derivative. The catalytic system for such reactions typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. organic-chemistry.orgorganic-chemistry.org The choice of ligand is critical for the efficiency of the reaction and can influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. Ligands such as XPhos and RuPhos have been found to be effective for the coupling of challenging substrates. organic-chemistry.orgorganic-chemistry.org The base used in the reaction (e.g., K₂CO₃, Cs₂CO₃) also plays a crucial role in the transmetalation step.

Interactive Data Table: Catalytic Systems in Relevant Transformations

| Reaction Type | Catalyst | Ligand (if applicable) | Solvent | Typical Conditions | Reference |

| Halogen Exchange (Cl to F) | Tetraphenylphosphonium bromide | - | Diphenyl sulfone | 210°C, 12h | a-star.edu.sg |

| Catalytic Hydrogenation (NO₂ to NH₂) | Pd/C | - | Ethanol/Methanol | 30-130°C, 1-50 atm H₂ | google.comrsc.org |

| Suzuki-Miyaura Coupling (Ar-Br + Me-B(OH)₂) | Pd(OAc)₂ / Pd₂(dba)₃ | XPhos / RuPhos | Dioxane/Water | 80-120°C | organic-chemistry.orgorganic-chemistry.org |

| Nitromethylation (Ar-X + CH₃NO₂) | Pd₂(dba)₃ | XPhos | Nitromethane | 100°C | organic-chemistry.org |

Temperature and Pressure Control in Synthetic Procedures

Precise control of temperature and pressure is essential for optimizing the synthesis of this compound.

In halogen exchange fluorination reactions, the temperature needs to be high enough to overcome the activation energy for the nucleophilic aromatic substitution, which can be considerable for unactivated aryl chlorides. Temperatures in the range of 140-225°C are often employed. a-star.edu.sg The use of high-boiling point solvents allows for these elevated temperatures to be reached at atmospheric pressure.

For catalytic hydrogenation of the nitro group, both temperature and hydrogen pressure are key parameters. acs.orgrsc.org Higher temperatures and pressures generally lead to faster reaction rates. However, excessively high temperatures can lead to decreased selectivity and increased side reactions, such as hydrodehalogenation. acs.org For the hydrogenation of halogenated nitrobenzenes, mild conditions (e.g., temperatures of 30-80°C and pressures of 1-10 bar) are often preferred to maintain the integrity of the C-Cl and C-F bonds. rsc.org In some industrial processes involving liquid-phase hydrogenation, temperatures can range from 90-200°C with pressures of 100-600 kPa. google.com Optimization studies for the hydrogenation of p-chloronitrobenzene have shown that temperatures around 80°C and pressures of 3 MPa can be effective. acs.org

In palladium-catalyzed cross-coupling reactions, the temperature must be sufficient to drive the catalytic cycle forward. Typical temperatures for these reactions range from 80°C to 130°C. Microwave irradiation can also be used to accelerate these reactions, allowing for shorter reaction times and sometimes improved yields. Pressure is not typically a critical parameter for these liquid-phase reactions unless volatile reactants or solvents are used at temperatures above their boiling points, in which case a sealed reaction vessel is necessary.

Interactive Data Table: Temperature and Pressure in Synthetic Steps

| Synthetic Step | Temperature Range | Pressure Range | Key Considerations | Reference(s) |

| Halogen Exchange Fluorination | 140 - 225°C | Atmospheric | High temperature needed for SNAr; solvent choice is critical. | a-star.edu.sg |

| Catalytic Hydrogenation of Nitroarene | 30 - 200°C | 1 - 6 bar (lab); up to 5 MPa (industrial) | Balance reaction rate with selectivity to avoid dehalogenation. | acs.orggoogle.comrsc.org |

| Pd-Catalyzed Cross-Coupling | 80 - 130°C | Atmospheric (or sealed vessel if volatile) | Sufficient temperature to drive the catalytic cycle; microwave can be used. | |

| Grignard Reagent Formation | 0°C to reflux | Atmospheric | Initiation may require gentle heating; reaction is exothermic. | libretexts.org |

Chemical Reactivity and Transformation Pathways

Mechanistic Investigations of Substitution Reactions

The halogen atoms on the aromatic ring of 3,5-dichloro-4-fluorotoluene and related compounds can be displaced by nucleophiles. smolecule.com The presence of multiple electron-withdrawing halogen atoms facilitates nucleophilic aromatic substitution (SNAr) reactions. While the carbon-fluorine bond is strong, the cumulative electron-withdrawing effect of the chlorine atoms can activate the ring for nucleophilic attack. rsc.org The specific halogen that is displaced depends on the reaction conditions and the nature of the nucleophile. For instance, in related dihalosubstituted compounds, chlorine atoms can be replaced by nucleophiles.

| Reactant | Nucleophile | Conditions | Product(s) | Reference |

| 2,5-Dibromo-4-chlorotoluene | Potassium fluoride (B91410) (KF) | Dimethylformamide (DMF), 150°C | 2,5-Dibromo-4-fluorotoluene | |

| 2,6-Dichloro-4-fluorotoluene | Sodium hydroxide, Potassium hydroxide | Not specified | Not specified | smolecule.com |

This table presents examples of nucleophilic substitution reactions on related halogenated toluenes.

The toluene (B28343) ring in halogenated toluenes is subject to electrophilic aromatic substitution, although the reactivity is generally reduced due to the electron-withdrawing nature of the halogen substituents. pressbooks.pubquora.com The halogens are deactivating but ortho-, para-directing. quora.com However, the directing influence of multiple substituents can be complex. For this compound, the positions for electrophilic attack are influenced by the combined inductive and resonance effects of the chloro, fluoro, and methyl groups. The methyl group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. msu.edu The outcome of an electrophilic substitution will depend on the balance of these effects and the specific electrophile used. pressbooks.pub

| Reactant | Reagent(s) | Product(s) | Reference |

| Toluene | F-TEDA-BF₄, TfOH | o-fluorotoluene, p-fluorotoluene | pressbooks.pub |

| Benzene (B151609) | Cl₂, FeCl₃ | Chlorobenzene | pressbooks.pub |

| Benzene | H₂SO₄, SO₃ | Benzenesulfonic acid | libretexts.org |

This table provides examples of electrophilic aromatic substitution reactions on simple aromatic compounds.

Nucleophilic Displacement of Halogen Atoms

Participation in Coupling Reactions and Complex Molecule Synthesis

Halogenated aromatic compounds like this compound are valuable precursors in cross-coupling reactions to form new carbon-carbon bonds, which is a fundamental strategy in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. catalysis.blognumberanalytics.com The carbon-halogen bonds can participate in reactions like the Suzuki-Miyaura coupling, which typically involves a palladium catalyst and a boronic acid. catalysis.blog The general mechanism for these coupling reactions involves oxidative addition of the aryl halide to the catalyst, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. catalysis.blog Other notable coupling reactions include the Heck, Sonogashira, and Stille reactions. catalysis.blognumberanalytics.com

| Coupling Reaction | Reactants | Catalyst | Importance | Reference |

| Suzuki-Miyaura | Aryl/vinyl boronic acids + Aryl/vinyl halides | Palladium | Forms new carbon-carbon bonds | catalysis.blog |

| Heck | Alkenes + Aryl halides | Palladium | Forms new carbon-carbon bonds | catalysis.blog |

| Sonogashira | Terminal alkynes + Aryl/vinyl halides | Palladium | Forms new carbon-carbon bonds | catalysis.blog |

This table summarizes key coupling reactions applicable to halogenated aromatic compounds.

Role as a Key Intermediate in Organic Synthesis

This compound is a strategically important halogenated aromatic compound that serves as a versatile building block in the synthesis of more complex molecules. Its specific substitution pattern, featuring two chlorine atoms, a fluorine atom, and a methyl group on the benzene ring, offers multiple sites for chemical modification. This allows for its use as a key intermediate in the production of high-value chemical products, particularly in the agrochemical sector.

The functional groups on the ring influence its reactivity. The chlorine and fluorine atoms are electron-withdrawing, which activates the ring for certain transformations and also provides sites for nucleophilic aromatic substitution (SNAr) reactions under specific conditions. The methyl group, conversely, is a site for free-radical reactions, allowing for functionalization of the benzylic position.

A significant application of derivatives of this compound is in the synthesis of pesticides. For instance, the related structure, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, is a crucial intermediate for manufacturing isoxazoline-substituted benzamide (B126) pesticides. google.com The synthesis of such complex molecules often involves a multi-step process where the dichlorofluorophenyl moiety, originating from a precursor like this compound, is a core component. The process described in patent literature highlights a method starting from 5-bromo-1,2,3-trichlorobenzene (B1275738) to produce this ethanone (B97240) derivative, underscoring the industrial importance of the 3,5-dichloro-4-fluorophenyl scaffold. google.com

The strategic placement of halogens allows for selective transformations. Late-stage functionalization (LSF) of C-H bonds is a powerful tool in organic synthesis for creating analogs of complex molecules, and halogenated aromatics like this compound are valuable substrates for such reactions. nih.gov

Derivatization to Form Other Functionalized Aromatics (e.g., Benzonitriles, Benzyl (B1604629) Bromides)

The chemical versatility of this compound allows it to be readily converted into a variety of other functionalized aromatic compounds. The methyl group and the aromatic ring itself can be selectively targeted to introduce new functional groups, leading to valuable synthetic intermediates such as benzonitriles and benzyl bromides.

Conversion to Benzonitriles

One important transformation is the conversion of the methyl group to a nitrile (cyanide) group, forming 3,5-dichloro-4-fluorobenzonitrile. This is typically achieved through a process called ammoxidation. In this reaction, the toluene derivative reacts with ammonia (B1221849) and oxygen at high temperatures over a suitable catalyst.

| Reaction Type | Reactants | Product | Typical Conditions | Significance |

|---|---|---|---|---|

| Ammoxidation | Dichlorofluorotoluene, Ammonia (NH₃), Oxygen (O₂) | Dichlorofluorobenzonitrile | High temperature, Catalyst (e.g., metal oxides) | Creates a precursor for acids, amides, and amines. google.com |

Conversion to Benzyl Bromides

The methyl group of this compound can be selectively halogenated to form 3,5-dichloro-4-fluorobenzyl bromide. This reaction typically proceeds via a free-radical mechanism, initiated by light (photobromination) or a radical initiator. The benzylic hydrogens are particularly susceptible to abstraction, leading to the formation of a stable benzyl radical which then reacts with a bromine source.

Modern synthetic methods often employ continuous flow photoreactors for benzylic brominations, which offer enhanced safety and efficiency. rsc.org For instance, the photobromination of structurally similar compounds like 4-fluorotoluene (B1294773) and 2,6-dichlorotoluene (B125461) has been extensively studied. rsc.orgresearchgate.net These processes often utilize N-bromosuccinimide (NBS) or in-situ generated bromine (from NaBrO₃/HBr) as the bromine source. rsc.orgresearchgate.net The resulting benzyl bromide is a highly reactive and versatile intermediate, widely used for introducing the 3,5-dichloro-4-fluorobenzyl group into other molecules through nucleophilic substitution reactions.

| Reaction Type | Reactants | Product | Typical Conditions | Significance |

|---|---|---|---|---|

| Photochemical Benzylic Bromination | This compound, Bromine source (e.g., Br₂, NBS) | 3,5-Dichloro-4-fluorobenzyl bromide | UV/Visible light (e.g., 405 nm LED), Radical initiator (optional), Solvent (e.g., CCl₄ or solvent-free) | Produces a reactive intermediate for alkylation reactions. rsc.orgresearchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the molecular structure, stability, and reactivity of chemical compounds. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) and Ab Initio Methodologies

Density Functional Theory (DFT) has become a popular method for studying the electronic properties of organic molecules due to its balance of computational cost and accuracy. nih.govdergipark.org.tr Methods like B3LYP and B3PW91 are hybrid functionals that are commonly used in conjunction with basis sets such as 6-311++G(d,p) to optimize molecular geometry and calculate vibrational frequencies. nih.govacs.org DFT calculations would elucidate the ground-state electronic structure of 3,5-Dichloro-4-fluorotoluene, providing insights into bond lengths, bond angles, and dihedral angles.

Ab initio methods, Latin for "from the beginning," are calculations derived directly from theoretical principles without the inclusion of experimental data. acs.org These methods form a hierarchical ladder of increasing accuracy and computational cost.

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Calculations

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. acs.orgaps.org While it provides a qualitative understanding of electronic structure, it neglects electron correlation, which can be significant. aps.org

To account for electron correlation, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice. acs.org MP2 calculations offer a higher level of accuracy for determining molecular geometries and energies compared to HF. For a molecule like this compound, comparing HF, MP2, and DFT results would provide a comprehensive picture of the impact of electron correlation on its predicted properties.

Molecular Orbital Analysis and Electronic Descriptors

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of these orbitals, particularly the frontier orbitals, provides crucial information about chemical reactivity and stability.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap and Chemical Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. schrodinger.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Method 1 (e.g., B3LYP/6-311G) | Method 2 (e.g., HF/6-311G) |

| HOMO Energy (eV) | Data not available | Data not available |

| LUMO Energy (eV) | Data not available | Data not available |

| Energy Gap (eV) | Data not available | Data not available |

This table illustrates how data would be presented. No experimental or calculated values for this compound were found.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons. uni-muenchen.deresearchgate.net This method provides insight into intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. dergipark.org.tr The stabilization energy associated with these interactions can be quantified using second-order perturbation theory. uni-muenchen.de

Natural Population Analysis (NPA) is performed as part of an NBO calculation to determine the distribution of electron density among the atoms in the molecule. tandfonline.com This yields natural atomic charges, which are generally considered more robust than charges derived from other methods like Mulliken population analysis. researchgate.net For this compound, NPA would reveal the partial charges on the carbon, hydrogen, chlorine, and fluorine atoms, highlighting the effects of the electronegative halogen substituents.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for this compound

| Atom | NPA Charge (e) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C(Methyl) | Data not available |

| H(Methyl) | Data not available |

| Cl(3) | Data not available |

| Cl(5) | Data not available |

| F(4) | Data not available |

This table illustrates how data would be presented. No calculated values for this compound were found.

Fukui Functions and Molecular Electrostatic Potential (MEP) for Reactive Site Prediction

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. tandfonline.com These functions are derived from the change in electron density as an electron is added to or removed from the system.

The Molecular Electrostatic Potential (MEP) is another powerful tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the charge distribution. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as lone pairs on halogen atoms. uni-muenchen.de Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the fluorine and chlorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the methyl group. researchgate.netnih.gov

Conformational Analysis and Internal Rotation Barriers

The internal rotation of the methyl group in toluene (B28343) and its derivatives is a classic subject of conformational analysis. The substitution pattern on the aromatic ring significantly influences the potential energy barrier to this rotation. For 3,5-disubstituted toluenes, a six-fold potential (V₆) dominates the rotational barrier, which is typically very low. d-nb.infonih.gov This is because the two meta-substituents create a local C₂ᵥ symmetry with respect to the methyl group's attachment point, minimizing the energy difference between staggered and eclipsed conformations. scitation.org

For example, a study on 3,5-difluorotoluene, a close structural analog of this compound, revealed an exceptionally low methyl group potential barrier of 0.0856(10) kJ mol⁻¹. d-nb.info Ab initio molecular orbital computations for toluene and p-fluorotoluene predict that the preferred conformation has one C-H bond of the methyl group eclipsing the plane of the aromatic ring, with calculated rotational barriers of approximately 0.013 kcal/mol and 0.014 kcal/mol, respectively, which aligns well with experimental microwave data. cdnsciencepub.com Given the symmetry of this compound, a similarly low rotational barrier for the methyl group is expected, leading to nearly free rotation at room temperature.

Table 2: Experimental Internal Rotation Barriers for Related Toluene Derivatives

| Compound | Barrier Type | Barrier Height (cm⁻¹) | Reference |

|---|---|---|---|

| Toluene | V₆ | ~4.8 | d-nb.info |

| 3,5-Difluorotoluene | V₆ | ~0.086 kJ/mol | d-nb.info |

| p-Fluorotoluene | V₆ | Low | nih.gov |

| m-Fluorotoluene | V₃ | ~22.4 (syn), ~3.2 (anti) | nih.gov |

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for studying conformational properties, with spin-spin coupling constants (J-couplings) providing detailed structural information. The coupling between the methyl protons and the ring fluorine nucleus (e.g., ⁶JH,F) in fluorotoluene derivatives is transmitted primarily through a σ-π mechanism. aip.orgresearchgate.net

This mechanism involves the hyperconjugative interaction of the methyl C-H bonds with the aromatic π-electron system. The magnitude of this long-range coupling is conformationally dependent and is proportional to sin²θ, where θ is the angle by which the C-H bond of the methyl group twists out of the aromatic plane. researchgate.net Computational studies using the INDO approximation of molecular orbital theory have successfully modeled this conformational dependence for toluene and p-fluorotoluene. cdnsciencepub.com The calculations show that the six-bond coupling to the para proton (and by extension, the para-fluorine) is quantitatively consistent with this σ-π mechanism. cdnsciencepub.com The sign of the coupling constant also provides mechanistic insights; for instance, in fluorotoluene derivatives, JpF,CH₃ is positive, while JmF,CH₃ is negative, which is a consequence of a positive hyperfine coupling constant in the C-F bond. aip.org

Methyl Group Rotational Potentials and Preferred Conformational States

Solvent Effects on Electronic and Structural Properties through Computational Models

The properties of a molecule can be significantly influenced by its environment. Computational models, particularly polarizable continuum models (PCM) like the conductor-like polarizable continuum model (CPCM), are used to simulate the effects of a solvent on the structural and electronic properties of a solute. smf.mxredalyc.org

High-Pressure Effects on Crystal Structures and Polymorphism of Halogenated Toluene Isomers

Applying high pressure is a fundamental method to study intermolecular interactions and induce phase transitions, leading to the formation of new polymorphic forms of molecular crystals. nih.gov Studies on isomers of dichlorobenzene and fluorotoluene have shown that crystallization from high pressure can result in different polymorphs than those obtained via low-temperature cryo-crystallization. researchgate.net

For instance, high-pressure freezing of 1,2-dichlorobenzene (B45396) and 1,3-dichlorobenzene (B1664543) in a diamond-anvil cell allowed for the determination of their room-temperature crystal structures at pressures around 0.17-0.18 GPa, revealing specific halogen···halogen intermolecular contact patterns that govern the crystal packing. researchgate.net Research on fluorotoluene isomers demonstrated that compression of the pure liquids led to distinct polymorphs. researchgate.net The application of pressure alters intermolecular distances, squeezing molecules closer and often strengthening interactions like hydrogen bonds or halogen bonds, which can change molecular conformation and symmetry to achieve more efficient packing in a reduced volume. nih.gov It is plausible that this compound would also exhibit rich polymorphic behavior under high-pressure conditions, driven by the interplay of C-H···F, C-H···Cl, and halogen···halogen interactions.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Toluene |

| 3,5-Difluorotoluene |

| p-Fluorotoluene |

| m-Fluorotoluene |

| o-Fluorotoluene |

| Nitrobenzene (B124822) |

| 1,2-Dichlorobenzene |

| 1,3-Dichlorobenzene |

Spectroscopic Characterization in Advanced Research

Vibrational Spectroscopy (FT-IR, FT-Raman) and Theoretical Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful probe into the molecular vibrations of 3,5-Dichloro-4-fluorotoluene. These complementary methods provide a detailed fingerprint of the molecule, with each vibrational mode corresponding to a specific absorption or scattering frequency.

In a typical analysis, the experimental FT-IR and FT-Raman spectra of this compound would be recorded at room temperature. The resulting spectra would exhibit a series of bands, each corresponding to a fundamental vibrational mode of the molecule. The assignment of these bands to specific atomic motions is a complex task due to the low symmetry of the molecule and the potential for vibrational coupling.

To achieve accurate assignments, theoretical calculations are employed, most commonly using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). These calculations provide a set of theoretical vibrational frequencies and their corresponding intensities. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with the experimental data. The potential energy distribution (PED) analysis is then used to determine the contribution of each internal coordinate to the normal modes, allowing for a definitive assignment of the observed spectral bands.

Table 1: Representative FT-IR and FT-Raman Vibrational Frequencies and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution, %) |

| 3105 | 3108 | 3107 | C-H stretching (aromatic) (98) |

| 2928 | 2930 | 2929 | C-H stretching (methyl group, asymmetric) (97) |

| 2870 | 2872 | 2871 | C-H stretching (methyl group, symmetric) (96) |

| 1575 | 1578 | 1576 | C=C stretching (aromatic ring) (85) |

| 1450 | 1452 | 1451 | C-H bending (methyl group, asymmetric) (88) |

| 1380 | 1383 | 1381 | C-H bending (methyl group, symmetric) (87) |

| 1245 | 1248 | 1246 | C-F stretching (92) |

| 1150 | 1153 | 1151 | In-plane C-H bending (aromatic) (78) |

| 870 | 872 | 871 | Out-of-plane C-H bending (aromatic) (80) |

| 780 | 783 | 781 | C-Cl stretching (symmetric) (89) |

| 690 | 692 | 691 | C-Cl stretching (asymmetric) (86) |

Note: The data in this table are representative and based on typical values for similar halogenated toluene (B28343) derivatives. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Coupling Constant Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum would be expected to show a singlet for the methyl (CH₃) protons and a singlet for the two equivalent aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

The ¹³C NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond coupling (¹JCF), appearing as a doublet. Similarly, couplings between the fluorine and other carbon atoms over two or more bonds (²JCF, ³JCF, etc.) would provide valuable structural information.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a single resonance, and its coupling to the neighboring aromatic protons and carbons would be observable in high-resolution spectra. The magnitudes of these coupling constants are dependent on the number of bonds separating the coupled nuclei and their dihedral angles, offering insights into the molecule's conformation. iastate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Coupling Constants for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

| ¹H (CH₃) | ~2.3 | s | - |

| ¹H (aromatic) | ~7.2 | s | - |

| ¹³C (C-CH₃) | ~20 | q | |

| ¹³C (C-Cl) | ~130 | d | ²JCF ≈ 20-30 |

| ¹³C (C-F) | ~155 | d | ¹JCF ≈ 240-260 |

| ¹³C (C-H) | ~128 | d | ³JCF ≈ 5-10 |

Note: The data in this table are representative and based on typical values for similar halogenated toluene derivatives in a standard solvent like CDCl₃, with TMS as a reference. nih.gov Actual experimental values may vary.

Correlation of Experimental Spectroscopic Data with Computational Models

A powerful approach in modern structural chemistry is the integration of experimental spectroscopic data with theoretical calculations. ajchem-a.com For this compound, computational models, particularly those based on DFT, are instrumental in predicting and interpreting the experimental spectra.

DFT calculations can accurately predict the vibrational frequencies and intensities for FT-IR and FT-Raman spectra, which are crucial for the reliable assignment of the observed bands. By comparing the calculated spectrum with the experimental one, a detailed understanding of the vibrational modes can be achieved.

Similarly, DFT methods can be used to calculate NMR chemical shifts and coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. These theoretical predictions, when compared with experimental NMR data, can confirm the structural assignment and provide a deeper understanding of the electronic effects of the substituents on the magnetic environment of the nuclei. Any discrepancies between the experimental and theoretical data can often point to specific structural features or intermolecular interactions that may not have been initially considered in the computational model. This iterative process of comparing experimental results with theoretical predictions leads to a highly refined and accurate picture of the molecular structure and properties of this compound.

Advanced Applications As Chemical Building Blocks and Research Probes

Precursor in the Synthesis of Pharmaceutical Intermediates

The presence of chlorine and fluorine atoms on the toluene (B28343) ring of 3,5-dichloro-4-fluorotoluene makes it a key starting material for the creation of more complex pharmaceutical intermediates. smolecule.com The halogenated nature of this compound influences its reactivity and interactions with biological molecules, making it a point of interest in medicinal chemistry for the development of new drugs.

The synthesis of various pharmaceutical compounds often involves the use of halogenated aromatic intermediates. For instance, related structures like 2,5-dichloro-3-fluorotoluene (B1422553) can be produced from the reduction of (2,5-dichloro-3-fluorophenyl)methanol. smolecule.com Similarly, 2,3-dichloro-4-fluorobenzyl bromide, an important intermediate in pharmaceutical synthesis, is produced through the bromination of 2,3-dichloro-4-fluorotoluene. evitachem.com The unique electronic properties imparted by the specific arrangement of chlorine and fluorine atoms are advantageous for fine-tuning the activity of pharmaceutical compounds. smolecule.com

The broader class of fluorinated compounds is increasingly popular in the pharmaceutical industry, with approximately 20% of commercially available pharmaceuticals containing fluorine. ncl.ac.uk The inclusion of fluorine can significantly affect a compound's pharmacokinetic properties, such as absorption, distribution, and metabolic stability. ncl.ac.uk

Intermediate in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound and its isomers serve as important intermediates in the development of new agrochemicals, such as herbicides and pesticides. smolecule.comsmolecule.com The biological activity often associated with halogenated aromatic compounds makes them suitable precursors for these applications. smolecule.com

For example, related compounds like 2-chloro-6-fluorotoluene (B1346809) are used as raw materials for synthesizing plant growth regulators. adchenxiang.com The synthesis of various pesticide intermediates can be achieved through reactions like photochlorination, nitrification, and bromination of compounds such as 2-chloro-4-fluorotoluene. adchenxiang.com The unique combination of chlorine and fluorine atoms on the toluene ring provides distinct electronic properties that can be exploited in creating effective agrochemicals. smolecule.comsmolecule.com

Utility in Material Science and Specialty Chemical Development

The applications of this compound and its related isomers extend to material science and the production of specialty chemicals. smolecule.com These compounds are utilized in creating polymers and other materials with enhanced properties, such as improved thermal stability or specific electronic characteristics. smolecule.com

Halogenated aromatic compounds are used in the production of specialty chemicals, dyes, and polymers. smolecule.com The specific arrangement of halogen atoms influences the compound's reactivity and its potential to be incorporated into larger polymer chains or other advanced materials. smolecule.com

| Application Area | Examples of Intermediates/Related Compounds |

| Pharmaceuticals | 2,3-Dichloro-4-fluorobenzyl bromide evitachem.com |

| (2,5-Dichloro-3-fluorophenyl)methanol smolecule.com | |

| Agrochemicals | 2-Chloro-6-fluorotoluene adchenxiang.com |

| 2-Chloro-4-fluorotoluene adchenxiang.com | |

| Material Science | Halogenated aromatic compounds for polymers smolecule.comsmolecule.com |

| Specialty Chemicals | Halogenated aromatic compounds for dyes smolecule.com |

Application as a Chemical Probe in Mechanistic Organic Reactions

The distinct structure of this compound and its analogs makes them valuable as chemical probes for studying the mechanisms of organic reactions. The presence of multiple halogen atoms with different electronegativities and sizes allows researchers to investigate the intricate details of reaction pathways, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.

For instance, studies on related fluorinated toluenes have provided insights into enzyme-mediated reactions. Research has shown that compounds like 3-fluorotoluene (B1676563) can induce toluene dioxygenase, an enzyme capable of initiating defluorination reactions. nih.gov This has relevance for understanding how microorganisms might metabolize new fluorinated drugs and agrochemicals. nih.gov

Furthermore, the reactivity of the benzylic C-H bonds in toluenes, including fluorinated derivatives, has been the subject of mechanistic studies involving transition metal complexes. For example, the activation of the C-H bond in 4-fluorotoluene (B1294773) has been investigated using iridium(III) porphyrin complexes. acs.org Such fundamental research helps in developing new catalytic methods for C-H functionalization, a key transformation in organic synthesis.

Environmental Transformation and Degradation Mechanisms Chemical Perspective

Abiotic Transformation Pathways of Halogenated Toluene (B28343) Derivatives

The abiotic degradation of halogenated toluene derivatives in the environment is primarily driven by three main processes: hydrolysis, photolysis, and oxidation. The specific pathway and its rate are influenced by the number and type of halogen substituents on the toluene molecule.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated toluenes, this process typically involves the replacement of a halogen atom with a hydroxyl group (-OH). The rate of hydrolysis is dependent on the stability of the leaving group (the halogen) and the stability of the carbocation intermediate that is formed. chegg.comchegg.com Halogenated derivatives of toluene can undergo hydrolysis via an SN1 process, where the rate-determining step is the formation of a carbocation. chegg.comchegg.com Generally, the C-Cl bond is more susceptible to hydrolysis than the C-F bond due to the lower bond energy of the C-Cl bond. The hydrolysis of benzylic halides, where the halogen is on the methyl group, is significantly faster than for halides on the aromatic ring. epa.gov For ring-chlorinated toluenes, hydrolysis is not considered a major degradation pathway under typical environmental conditions. epa.gov

Photolysis (Photodegradation): Photolysis is the decomposition of molecules by light, particularly ultraviolet (UV) radiation from the sun. Halogenated toluenes can absorb UV light, leading to the cleavage of the carbon-halogen bond or other transformations. oecd.org Direct photodegradation is a potential pathway for compounds like 2,6-dichlorotoluene (B125461), which has an absorption band in the UV region. oecd.org The presence of photosensitizers in the environment can also enhance the rate of photodegradation. For instance, the photocatalytic degradation of toluene and chlorinated aromatics has been demonstrated using titanium dioxide (TiO2) as a catalyst, which generates highly reactive hydroxyl radicals upon UV irradiation, leading to the mineralization of the organic compounds into CO2 and H2O. mdpi.comut.ac.irresearchgate.net

Oxidation: Oxidation reactions in the atmosphere are a major sink for volatile organic compounds, including halogenated toluenes. The primary oxidant in the troposphere is the hydroxyl radical (•OH). The reaction of vapor-phase 2,4-dichlorotoluene (B165549) with photochemically produced hydroxyl radicals is a significant degradation pathway, with an estimated half-life of about 12 days. nih.gov Chlorine radicals (Cl•) can also contribute to the oxidation of aromatic hydrocarbons, especially in coastal or polluted continental regions. rsc.orgnsf.gov Chlorine radicals react more rapidly with alkyl-substituted aromatics like toluene compared to hydroxyl radicals. rsc.orgnsf.gov The oxidation of toluene can lead to the formation of various products, including benzaldehyde (B42025) and benzoic acid. aakash.ac.in

Comparison of Degradation Mechanisms with Chlorinated Analogues in Environmental Contexts

The degradation of 3,5-Dichloro-4-fluorotoluene can be inferred by comparing the known degradation pathways of its chlorinated and fluorinated analogues.

Chlorinated Toluene Analogues: Dichlorotoluenes, such as 2,4- and 2,5-dichlorotoluene (B98588), have been the subject of more extensive research. Their degradation is known to occur through both abiotic and biotic pathways. Under anaerobic conditions, reductive dechlorination is a key process where chlorine atoms are sequentially removed and replaced by hydrogen atoms. For example, 2,5-dichlorotoluene can be dechlorinated to 2-chlorotoluene (B165313) and then to toluene. nih.gov In aerobic environments, microbial degradation often proceeds via dioxygenase-catalyzed hydroxylation of the aromatic ring, leading to the formation of dichloromethylcatechols, which are then further metabolized. asm.org

Comparison of Abiotic Degradation:

Hydrolysis: The C-Cl bond is generally more susceptible to hydrolysis than the C-F bond. Therefore, it is expected that the chlorine atoms in this compound would be more readily hydrolyzed than the fluorine atom.

Oxidation: The rate of oxidation by hydroxyl radicals is a key factor. The presence of electron-withdrawing halogen atoms on the aromatic ring generally decreases the rate of electrophilic attack by •OH radicals.

The following table summarizes the comparison of degradation mechanisms:

| Degradation Mechanism | Chlorinated Toluenes | Fluorinated Toluenes | Expected for this compound |

|---|---|---|---|

| Abiotic Hydrolysis | More susceptible due to weaker C-Cl bond. | Less susceptible due to strong C-F bond. | Hydrolysis of C-Cl bonds is more likely than C-F bond. |

| Abiotic Photolysis | Susceptible to UV degradation. oecd.org | Can undergo photodegradation. numberanalytics.com | Likely susceptible to photodegradation, influenced by all three halogens. |

| Abiotic Oxidation (by •OH) | Degraded in the atmosphere. nih.gov | Expected to be degraded by •OH radicals. | A significant atmospheric degradation pathway. |

| Anaerobic Reductive Dehalogenation | Common pathway, sequential removal of Cl. nih.gov | Less common and slower than dechlorination. | Reductive dechlorination is more probable than defluorination. |

Research on Chemical Pathways of Fluorinated Organic Compounds in Environmental Systems

The presence of fluorine in organic molecules significantly influences their environmental behavior due to the unique properties of the carbon-fluorine (C-F) bond.

The Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, with a high bond dissociation energy. mdpi.com This strength imparts exceptional stability to fluorinated compounds, making them resistant to both abiotic and biotic degradation. numberanalytics.commdpi.com This persistence is a defining characteristic of many organofluorine compounds in the environment. numberanalytics.com

Abiotic Degradation of Fluorinated Compounds: While highly stable, fluorinated organic compounds are not entirely inert to abiotic degradation.

Photolysis: Some fluorinated compounds can be degraded by light. numberanalytics.com For example, the photolysis of certain trifluoromethylated phenols can lead to the formation of trifluoroacetic acid. collectionscanada.ca

Hydrolysis: Hydrolysis of the C-F bond is generally slow under environmental conditions. numberanalytics.com However, the presence of other functional groups in the molecule can influence its susceptibility to hydrolysis.

Oxidation: Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, can degrade persistent fluorinated compounds. ut.ac.ir

Environmental Persistence: Due to the stability of the C-F bond, many fluorinated organic compounds are persistent in the environment, leading to their long-range transport and accumulation in soil, water, and biota. numberanalytics.commdpi.com This persistence is a major environmental concern, particularly for per- and polyfluoroalkyl substances (PFAS). societechimiquedefrance.fracademie-sciences.frnih.gov While lightly fluorinated molecules are expected to break down more readily in the environment, highly fluorinated compounds are notably more persistent. societechimiquedefrance.fr The degradation of fluorinated pesticides, for example, can lead to the formation of metabolites that may be equally or more persistent and toxic than the parent compound. acs.org

Q & A

Basic: What are the established synthetic routes for 3,5-dichloro-4-fluorotoluene, and what intermediates are critical?

Methodological Answer:

The primary synthesis involves sequential halogenation of toluene derivatives. A key pathway starts with 3,5-dichlorotoluene, which undergoes fluorination via halogen exchange using potassium fluoride (KF) under controlled conditions (150–200°C, inert atmosphere). Alternatively, direct chlorination/fluorination of para-substituted toluene precursors can yield the compound, with careful control of stoichiometry to avoid over-halogenation . Critical intermediates include 3,5-dichlorotoluene and fluorinated aromatic precursors, which require purification via fractional distillation or column chromatography to minimize byproducts.

Advanced: How can reaction conditions be optimized to improve fluorination efficiency in this compound synthesis?

Methodological Answer:

Fluorination efficiency depends on catalyst selection, solvent polarity, and temperature. Catalysts like cesium fluoride (CsF) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance halogen exchange kinetics. Solvents with high dielectric constants (e.g., DMF or DMSO) stabilize ionic intermediates, while temperatures >180°C promote reactivity. Advanced optimization involves DOE (Design of Experiments) to balance competing factors, such as avoiding decomposition at high temperatures . Real-time monitoring via GC-MS or in situ IR spectroscopy helps track intermediate formation.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : NMR confirms fluorine incorporation (δ ≈ -110 to -120 ppm for aromatic-F), while NMR identifies methyl proton splitting patterns (δ ~2.3 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (m/z ≈ 198.97 for CHClF).

- IR Spectroscopy : Stretching vibrations for C-Cl (~550 cm) and C-F (~1220 cm) bonds validate structural integrity .

Advanced: How can researchers resolve overlapping signals in the NMR analysis of halogenated toluene derivatives?

Methodological Answer:

Overlapping aromatic signals can be addressed via:

- Deuterated Solvents : Use of DMSO-d or CDCl to sharpen peaks.

- 2D NMR Techniques : COSY or HSQC correlations differentiate coupled protons.

- Variable Temperature NMR : Alters rotational barriers, splitting broad singlets into distinct peaks. For quantification, integrate NMR due to minimal background interference .

Basic: What are the primary research applications of this compound in drug discovery?

Methodological Answer:

The compound serves as a precursor for:

- Pharmaceutical Intermediates : Synthesis of fluorinated β-lactam antibiotics or kinase inhibitors.

- Agrochemicals : Building block for herbicides with enhanced lipid solubility due to halogenation.

- Material Science : Fluorinated polymers for dielectric layers in electronics .

Advanced: How can derivatives of this compound be designed for targeted antimicrobial activity?

Methodological Answer:

Derivatization strategies include:

- Nucleophilic Aromatic Substitution : Introduce amino or alkoxy groups at the para position to enhance bioavailability.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to attach heterocyclic moieties.

- Dimerization : Catalytic coupling (e.g., Ullmann reaction) to create biphenyl structures with improved binding to microbial enzymes . Bioactivity screening via MIC (Minimum Inhibitory Concentration) assays guides structural optimization.

Advanced: How should researchers address contradictions in reported reactivity data for halogenated toluenes?

Methodological Answer:

Discrepancies in reactivity (e.g., conflicting regioselectivity in substitution reactions) are resolved by:

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare activation energies of competing pathways.

- Isotopic Labeling : tracing to validate mechanistic hypotheses.

- Controlled Replication : Reproduce studies with standardized substrates and conditions (e.g., anhydrous solvents, inert atmosphere) .

Advanced: What methodologies assess the environmental persistence of this compound?

Methodological Answer:

- Biodegradation Studies : OECD 301F tests using activated sludge to measure half-life under aerobic conditions.

- Hydrolysis Kinetics : Monitor degradation in buffered solutions (pH 4–9) via LC-MS.

- QSAR Modeling : Predict eco-toxicity using software like EPI Suite, correlating logP values with bioaccumulation potential .

Advanced: What mechanistic insights exist for the dimerization of this compound?

Methodological Answer:

Dimerization proceeds via radical coupling or transition metal catalysis (e.g., Cu(I)). Mechanistic studies employ:

- ESR Spectroscopy : Detect radical intermediates during thermal initiation.

- Kinetic Isotope Effects : Compare / to identify rate-determining steps.

- Crystal Structure Analysis : X-ray diffraction of dimerized products reveals regiochemical preferences .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile halogens.

- Spill Management : Neutralize with sodium bicarbonate and adsorb via vermiculite.

- Waste Disposal : Segregate halogenated waste for incineration at >1000°C to prevent dioxin formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.